1-(3-甲基咪唑-4-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

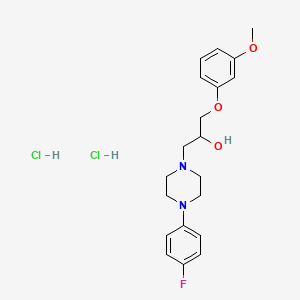

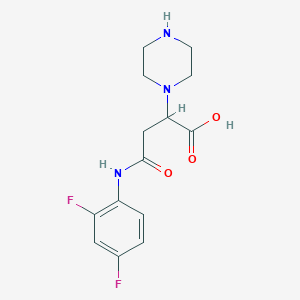

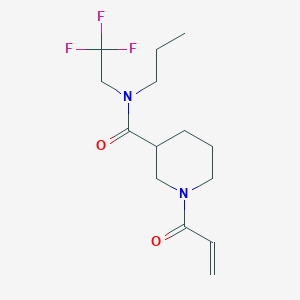

The compound 1-(3-Methylimidazol-4-yl)ethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as (R)-2-(1-hydroxy-4,4,5,5-tetraalkylimidazolidin-2-ylidene)ethanones involves condensation reactions, treatment with esters, and 1,3-dipolar cycloadditions . Another example is the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, which includes amination, cyclization, salt formation, and nitration steps . These methods highlight the intricate processes required to synthesize specific imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been characterized by spectroscopic techniques and X-ray diffraction studies, revealing its crystalline structure in the monoclinic system . Such detailed structural characterization is essential for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. The reactivity of synthesized enehydroxylamino ketones, for example, has been studied with electrophiles, demonstrating that the exocyclic methylene carbon atom is a major site of electrophilic attack . Additionally, chloro-substituted imidazolidines can react with sodium cyanide to form nitriles, which upon oxidation, produce persistent vinyl nitroxides . These reactions are indicative of the reactive nature of imidazole derivatives and their potential utility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal packing of the pyrazoline compound mentioned earlier is dominated by weak C≡H···π interactions, which contribute to its efficient packing and stability . The antioxidant properties of benzimidazole derivatives have also been studied, with some compounds showing significant scavenging activity of DPPH radicals . These properties are important for the application of imidazole derivatives in medicinal chemistry and other fields.

科学研究应用

DNA结合和细胞毒性研究

- 已经合成并表征了三齿配体的Cu(II)配合物,包括1-(3-甲基咪唑-4-基)乙胺的衍生物。这些配合物表现出显着的DNA结合倾向,并且对不同的癌细胞系表现出低毒性,显示出作为抗癌剂的潜力(Kumar等人,2012)。

合成改进

- 1-(3-甲基咪唑-4-基)乙胺的衍生物已用于其他化合物的合成中。例如,使用一系列反应(包括胺化)从乙二酸二乙酯合成5-氯-1-甲基-4-硝基咪唑的合成改进,证明了这些衍生物在复杂合成途径中的效用(潘福友,2009)。

结构和络合研究

- 已经合成了源自2-苯基-1H-咪唑-4-甲醛的与1-(3-甲基咪唑-4-基)乙胺相关的新的亚胺和双亚胺。已经研究了这些化合物与Cu(II)的结构性质和络合稳定性常数,这可能与新型配位化合物的开发有关(Pařík & Chlupatý,2014)。

抗菌活性

- 已经合成了咔唑衍生物,包括与1-(3-甲基咪唑-4-基)乙胺相关的衍生物,并显示出显着的抗菌活性。这表明在开发新型抗菌剂方面具有潜在的应用(Martin & Prasad,2006)。

自旋态和分子异构

- 涉及1-(3-甲基咪唑-4-基)乙胺衍生物的铁(II)分子异构体研究突出了配体结构对配合物自旋态的影响。这项研究为自旋交叉材料的设计提供了见解(Han等人,2017)。

缓蚀

- 已经研究了可以由1-(3-甲基咪唑-4-基)乙胺合成的咪唑啉衍生物化合物对碳钢表面的缓蚀性能。这项研究与工业应用尤为相关,例如油田采矿,其中腐蚀是一个重大挑战(Wahyuningrum等人,2008)。

作用机制

Target of Action

1-(3-Methylimidazol-4-yl)ethanamine, also known as 2-(1-methylimidazol-4-yl)ethanamine, is a derivative of imidazole . It primarily targets Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various physiological processes, including oxygen transport and pH regulation .

Mode of Action

For instance, the deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .

Biochemical Pathways

1-(3-Methylimidazol-4-yl)ethanamine is involved in the metabolism of the essential amino acid histidine . Histidine is decarboxylated by the enzyme histidine decarboxylase (HDC) to form histamine, a biogenic amine involved in various physiological processes .

Pharmacokinetics

It is known that imidazole derivatives are highly polar compounds with good tissue penetration and permeability . They are completely soluble in water , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives have been shown to exhibit various pharmacological activities . They have been used in medicinal chemistry due to their wide range of chemical and biological activities .

Action Environment

The action of 1-(3-Methylimidazol-4-yl)ethanamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Furthermore, its storage temperature is recommended to be at -20°C , indicating that temperature can affect its stability.

安全和危害

未来方向

属性

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKPMOZBRKFUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)